molecular formula C9H9BrN4S2 B14923675 N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B14923675
M. Wt: 317.2 g/mol
InChI Key: UDKWIWKQMYLQSR-UUILKARUSA-N
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Description

N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound that features a bromothiophene moiety and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves the condensation of 4-bromo-2-thiophenecarboxaldehyde with 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The thiophene and triazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.

Scientific Research Applications

N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE
  • N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE

Uniqueness

N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is unique due to its combination of a bromothiophene moiety and a triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H9BrN4S2

Molecular Weight

317.2 g/mol

IUPAC Name

(E)-1-(4-bromothiophen-2-yl)-N-(3-ethylsulfanyl-1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C9H9BrN4S2/c1-2-15-9-13-11-6-14(9)12-4-8-3-7(10)5-16-8/h3-6H,2H2,1H3/b12-4+

InChI Key

UDKWIWKQMYLQSR-UUILKARUSA-N

Isomeric SMILES

CCSC1=NN=CN1/N=C/C2=CC(=CS2)Br

Canonical SMILES

CCSC1=NN=CN1N=CC2=CC(=CS2)Br

Origin of Product

United States

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